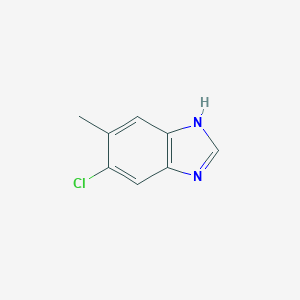

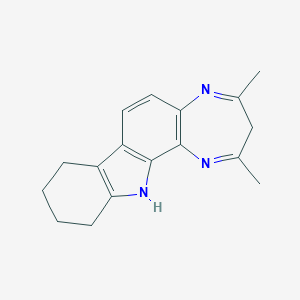

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Overview

Description

“Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate” is a derivative of pyrazole, which is a five-membered heterocyclic compound . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are used in various areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods . One method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .

Molecular Structure Analysis

The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles display a broad range of chemical reactions . According to one proposed mechanism, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction .

Physical And Chemical Properties Analysis

The exact physical and chemical properties of “methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate” are not available in the search results. However, it’s known that pyrazole compounds are rarely found in natural products, which is probably related to the difficulty of N-N bond formation by living organisms .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate belongs to the class of pyrazoles, which are known for their large therapeutic potential . Pyrazole-based compounds have been extensively studied in the field of medicinal chemistry . They are advantageous frameworks that can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . They also target important areas for bacterial and virus infections .

Anti-Cancer/Anti-Inflammatory Compounds

Pyrazole-based compounds, including methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, have shown promising results as anti-cancer and anti-inflammatory compounds . For instance, Pirtobrutinib, a pyrazole-based compound, has recently been approved for its anti-cancer/anti-inflammatory properties .

Organic Synthesis

Pyrazoles are versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Industrial and Agricultural Applications

Different pyrazole derivatives are used in various industrial and agricultural applications . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Synthesis of Condensed Heterocyclic Systems

3-Aminopyrazoles, which include methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Beta-Sheet Template

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides . This research can provide valuable insights into the structure and function of proteins.

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

The structural changes due to tautomerism in pyrazoles can translate into changes in properties, potentially affecting their biological activities .

Action Environment

It’s worth noting that the compound’s reactivity and properties could be influenced by its environment due to the tautomerism exhibited by pyrazoles .

Future Directions

Pyrazole and its derivatives are of great interest to the academic community as well as industry due to their large therapeutic potential . The search for new pyrazole-based compounds is ongoing, with a focus on design and structure-activity relationships . In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds .

properties

IUPAC Name |

methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHIUONPHHSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550751 | |

| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109012-96-6 | |

| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)